An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6)
An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its current and prospective applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the synthesis of Schiff base derivatives and their promising biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials research.
Introduction
2,5-Dihydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This substitution pattern imparts a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis. The aldehyde functional group readily participates in condensation reactions, most notably in the formation of Schiff bases, while the hydroxyl groups can be modulated to fine-tune the electronic and steric characteristics of the resulting molecules. Its structural similarity to other biologically active benzaldehyde derivatives suggests its potential as a scaffold in the design of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,5-Dihydroxy-4-methylbenzaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 52010-89-6 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Solid (predicted) | General chemical knowledge |
| Storage | 4°C, stored under nitrogen | |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | |
| LogP | 1.21872 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde
The synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde can be approached through a multi-step process, typically involving the formylation of a suitable precursor followed by demethylation. A plausible and commonly employed strategy involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene to yield 2,5-dimethoxy-4-methylbenzaldehyde, which is then demethylated to the final product.
Caption: Synthetic overview for 2,5-Dihydroxy-4-methylbenzaldehyde.
Synthesis of the Precursor: 2,5-Dimethoxy-4-methylbenzaldehyde
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1][2]
Experimental Protocol:
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool N-methylformanilide and phosphorus oxychloride (POCl₃) at a 1:1 molar ratio. Stir at room temperature for approximately 40-50 minutes to form the Vilsmeier reagent.
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Formylation: To the prepared Vilsmeier reagent, add 2,5-dimethoxytoluene. Heat the reaction mixture to 50°C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and hydrolyze by the slow addition of an aqueous sodium acetate solution. Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a solvent like hexane to yield pure 2,5-dimethoxy-4-methylbenzaldehyde.[1][2]
Demethylation to 2,5-Dihydroxy-4-methylbenzaldehyde
The final step involves the cleavage of the methyl ethers to yield the dihydroxy product. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Experimental Protocol:
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Reaction Setup: In a dry, inert atmosphere, dissolve the 2,5-dimethoxy-4-methylbenzaldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Demethylation: Cool the solution to a low temperature (e.g., 0°C or -78°C) and slowly add a solution of boron tribromide in DCM. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.
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Quenching and Extraction: Carefully quench the reaction with water or methanol. The product is then extracted into an organic solvent, washed, dried, and concentrated.
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Purification: The crude 2,5-dihydroxy-4-methylbenzaldehyde can be purified by column chromatography or recrystallization to afford the final product.
Note: This is a representative protocol. Specific reaction conditions may require optimization.
Spectroscopic Characterization
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons, the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent), and the methyl group protons (around 2.0-2.5 ppm).
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¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehydic carbon (around 190 ppm), as well as signals for the aromatic carbons, with those attached to the hydroxyl groups shifted downfield. The methyl carbon will appear at a higher field.
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FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the aldehyde (around 1650-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl group.[3]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl group.[4]
Applications in Drug Development and Medicinal Chemistry
The structural motif of dihydroxybenzaldehyde is prevalent in many biologically active natural products and synthetic compounds. The ability of 2,5-Dihydroxy-4-methylbenzaldehyde to serve as a scaffold for the synthesis of derivatives, particularly Schiff bases, opens up numerous avenues for drug discovery.
Schiff Base Derivatives as Potential Therapeutic Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The imine linkage is crucial for their biological function, and the substituents on the aromatic rings can be varied to modulate their activity and selectivity.
Caption: Formation of biologically active Schiff base derivatives.
Synthesis of Schiff Base Derivatives: A General Protocol
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Reaction Setup: Dissolve equimolar amounts of 2,5-Dihydroxy-4-methylbenzaldehyde and the desired primary amine in a suitable solvent, such as ethanol.
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Reaction: Heat the mixture to reflux for several hours, often with a catalytic amount of acid (e.g., acetic acid).
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Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.
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Purification: The product can be further purified by recrystallization from an appropriate solvent.
Anticancer and Antimicrobial Potential
Studies on Schiff bases derived from other dihydroxybenzaldehyde isomers have demonstrated significant biological activity. For instance, derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone that is a key target in cancer therapy.[5] It is plausible that Schiff bases derived from 2,5-Dihydroxy-4-methylbenzaldehyde could exhibit similar or novel anticancer properties.
Furthermore, dihydroxybenzaldehydes and their derivatives have shown promising antimicrobial activity.[8][9][10] For example, 2,5-dihydroxybenzaldehyde (gentisaldehyde) has been shown to be effective against Staphylococcus aureus, a common pathogen responsible for bovine mastitis.[8][10] The synthesis of Schiff base derivatives of 2,5-Dihydroxy-4-methylbenzaldehyde could lead to the development of new antimicrobial agents with improved efficacy and a broader spectrum of activity. A study on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde showed antibacterial activity against S. aureus and E. faecalis.[11]
Safety and Handling
Specific toxicological data for 2,5-Dihydroxy-4-methylbenzaldehyde is limited. However, based on the safety profiles of related dihydroxybenzaldehyde isomers, a degree of caution is warranted.
General Safety Precautions:
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.
Conclusion
2,5-Dihydroxy-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive scaffold for the development of novel compounds with a wide range of applications. The exploration of its Schiff base derivatives, in particular, holds promise for the discovery of new anticancer and antimicrobial agents. Further research into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
- Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic & medicinal chemistry, 23(7), 1604-1614.
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